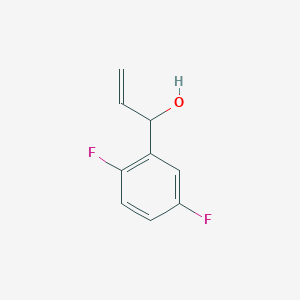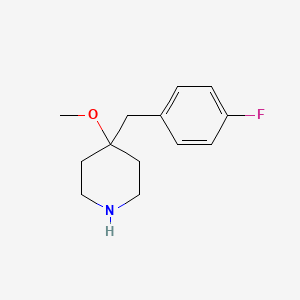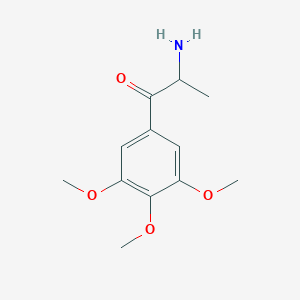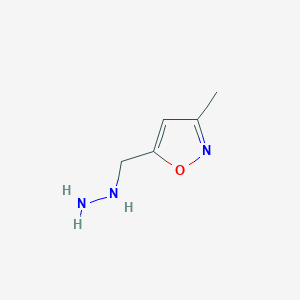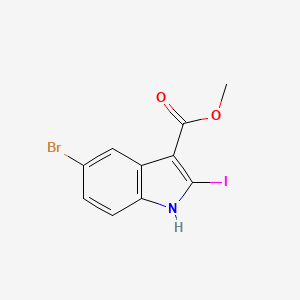
methyl5-bromo-2-iodo-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine and iodine atoms at the 5 and 2 positions, respectively, on the indole ring, and a carboxylate ester group at the 3 position. These substitutions make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the bromination and iodination of indole derivatives. For instance, starting with 5-bromo-1H-indole, the compound can be further iodinated at the 2 position using iodine and a suitable oxidizing agent . The carboxylate ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The carboxylate ester group can also influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 6-methoxy-1H-indole-3-carboxylate
- Methyl 5-methoxy-1H-indole-3-carboxylate
Uniqueness
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is unique due to the presence of both bromine and iodine atoms on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This dual halogenation can provide distinct advantages in synthetic applications and enhance its potential as a bioactive molecule.
Properties
Molecular Formula |
C10H7BrINO2 |
|---|---|
Molecular Weight |
379.98 g/mol |
IUPAC Name |
methyl 5-bromo-2-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrINO2/c1-15-10(14)8-6-4-5(11)2-3-7(6)13-9(8)12/h2-4,13H,1H3 |
InChI Key |
JNYFLZXZMLHBTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=C1C=C(C=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


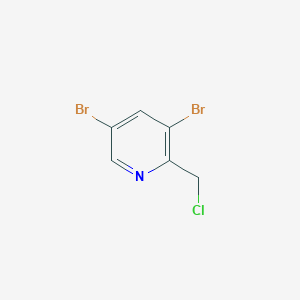
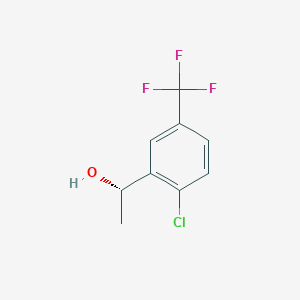
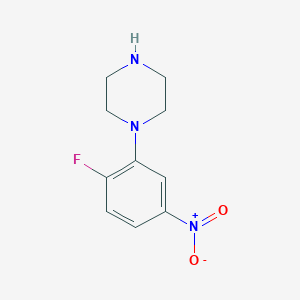
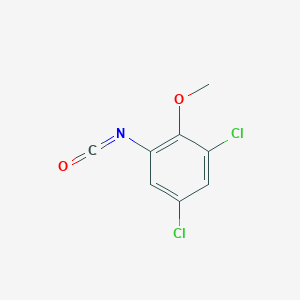
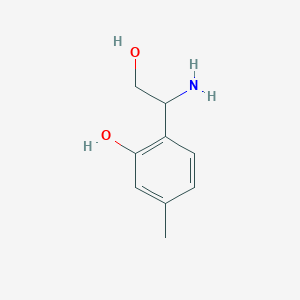

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

